2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline
Overview
Description
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline, also known as 2-THFPA, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a substituted aniline that has a tetrahydrofuro[3,4-c]pyrrole core, with two nitrogen atoms, two oxygen atoms, and one hydrogen atom. This compound has been studied extensively for its potential to be used as a drug or a drug-like agent, with promising results.
Scientific Research Applications
Schiff Base Synthesis
Aniline derivatives, including structures similar to 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline, are used in the synthesis of Schiff bases, which are pivotal in creating imine groups. Such bases are formed by reacting aniline with aromatic heterocyclic aldehydes, leading to structures with potential applications in various fields, including medicinal and material chemistry (Jirjees, 2022).
Azomethine Ylide Formation and 1,5-π-Cyclization
Compounds structurally related to 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline participate in the formation of azomethine ylides through reactions with difluorocarbene. These ylides undergo 1,5-π-cyclization, leading to the synthesis of diverse pyrrole derivatives, which are significant in organic synthesis and potentially in drug development (Voznyi, Novikov, Khlebnikov, & Kostikov, 2006).
Alkaloid Synthesis and Antiviral Activity
Certain alkaloids structurally akin to 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline have been isolated from endophytic actinomycetes, demonstrating significant activity against influenza A virus subtype H1N1. This highlights the compound's potential role in the synthesis of biologically active molecules and drug discovery (Wang et al., 2014).
Catalytic Synthesis of Pyrroles
The compound's structural relatives are involved in the catalytic synthesis of pyrroles from anilines and furans, utilizing solid acid catalysts. This method is pivotal in agriculture, pharmaceuticals, and materials chemistry due to its eco-friendly approach and the significance of pyrroles in these domains (Tao, Wang, Yan, Liu, He, & Cao, 2017).
properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-3-1-2-4-12(11)14-5-9-7-15-8-10(9)6-14/h1-4,9-10H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWXILAYVTDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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